molecular formula C11H17NOS B4699626 4-ethyl-N-isopropyl-5-methyl-3-thiophenecarboxamide

4-ethyl-N-isopropyl-5-methyl-3-thiophenecarboxamide

Cat. No. B4699626
M. Wt: 211.33 g/mol
InChI Key: MFOBZCPSDJWCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-isopropyl-5-methyl-3-thiophenecarboxamide, also known as EIMTC, is a synthetic compound used in scientific research. It belongs to the class of thiophene carboxamides and has shown promising results in various studies.

Scientific Research Applications

4-ethyl-N-isopropyl-5-methyl-3-thiophenecarboxamide has been used in various scientific research studies, including neuroprotection, cancer treatment, and anti-inflammatory effects. In a study conducted on rats, 4-ethyl-N-isopropyl-5-methyl-3-thiophenecarboxamide was found to have neuroprotective effects against ischemic brain injury. It was also found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-ethyl-N-isopropyl-5-methyl-3-thiophenecarboxamide has been shown to have anti-inflammatory effects in a study conducted on mice.

Mechanism of Action

The mechanism of action of 4-ethyl-N-isopropyl-5-methyl-3-thiophenecarboxamide is not fully understood. However, it has been suggested that 4-ethyl-N-isopropyl-5-methyl-3-thiophenecarboxamide exerts its effects by modulating the activity of ion channels and receptors in the body. It has been shown to activate the TRPV1 receptor, which is involved in pain perception and inflammation. 4-ethyl-N-isopropyl-5-methyl-3-thiophenecarboxamide has also been shown to inhibit the activity of the KATP channel, which is involved in regulating insulin secretion.
Biochemical and Physiological Effects:
4-ethyl-N-isopropyl-5-methyl-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects. In a study conducted on rats, 4-ethyl-N-isopropyl-5-methyl-3-thiophenecarboxamide was found to increase the levels of antioxidant enzymes in the brain, which suggests that it has antioxidant properties. Additionally, 4-ethyl-N-isopropyl-5-methyl-3-thiophenecarboxamide has been shown to reduce the levels of pro-inflammatory cytokines in the body, which suggests that it has anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-ethyl-N-isopropyl-5-methyl-3-thiophenecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, it has been shown to have various effects in different studies, which suggests that it has potential for further research. However, 4-ethyl-N-isopropyl-5-methyl-3-thiophenecarboxamide also has limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, 4-ethyl-N-isopropyl-5-methyl-3-thiophenecarboxamide has not been extensively studied in humans, which limits its potential for clinical applications.

Future Directions

There are several future directions for research on 4-ethyl-N-isopropyl-5-methyl-3-thiophenecarboxamide. One area of research could be to further investigate its neuroprotective effects in different experimental settings. Additionally, research could focus on the potential anti-cancer effects of 4-ethyl-N-isopropyl-5-methyl-3-thiophenecarboxamide and its mechanism of action in cancer cells. Another area of research could be to investigate the potential of 4-ethyl-N-isopropyl-5-methyl-3-thiophenecarboxamide as a treatment for inflammatory disorders. Finally, research could focus on identifying the optimal dosage and administration route of 4-ethyl-N-isopropyl-5-methyl-3-thiophenecarboxamide for different applications.
Conclusion:
In conclusion, 4-ethyl-N-isopropyl-5-methyl-3-thiophenecarboxamide is a synthetic compound that has shown promising results in various scientific research studies. It has been shown to have neuroprotective, anti-cancer, and anti-inflammatory effects. However, its mechanism of action is not fully understood, and further research is needed to determine its potential for clinical applications.

properties

IUPAC Name

4-ethyl-5-methyl-N-propan-2-ylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-5-9-8(4)14-6-10(9)11(13)12-7(2)3/h6-7H,5H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOBZCPSDJWCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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